

Elucidation of the Roseoflavin Biosynthesis Pathway: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Roseoflavin

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Introduction

Roseoflavin is a natural riboflavin (vitamin B2) analog produced by various *Streptomyces* species, including *Streptomyces davaonensis*, *Streptomyces cinnabarinus*, and the more recently identified *Streptomyces berlinensis*.^{[1][2]} This unique flavin exhibits potent antibiotic properties by targeting FMN riboswitches and flavoenzymes, thereby disrupting essential cellular processes. Its biosynthesis from the primary metabolite riboflavin-5'-phosphate (FMN) is a remarkably efficient process, requiring only three key enzymes: RosB, RosC, and RosA. This guide provides an in-depth overview of the **roseoflavin** biosynthesis pathway, including quantitative data on enzyme kinetics and production titers, detailed experimental protocols for pathway elucidation, and visualizations of the key processes.

The Roseoflavin Biosynthesis Pathway

The biosynthesis of **roseoflavin** commences with the conversion of FMN, a derivative of riboflavin, into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP). This crucial step is catalyzed by the enzyme AFP synthase, encoded by the *rosB* gene. Subsequently, the phosphate group is removed from AFP by a specific phosphatase, RosC, yielding 8-demethyl-8-aminoriboflavin (AF). The final step in the pathway is the dimethylation of the C8 amino group of AF by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, RosA, to produce **roseoflavin**.

Core Enzymes and Intermediates:

- Riboflavin Kinase (RibC/RibF): While not part of the core **roseoflavin** synthesis pathway from FMN, this enzyme is crucial for the phosphorylation of riboflavin to FMN, the starting precursor.
- RosB (8-demethyl-8-aminoriboflavin-5'-phosphate synthase): Catalyzes the conversion of FMN to AFP.
- RosC (AFP phosphatase): Dephosphorylates AFP to produce AF.
- RosA (AF dimethyltransferase): Catalyzes the final two methylation steps from AF to **roseoflavin**, using SAM as a methyl donor.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the **roseoflavin** biosynthesis pathway have been characterized, providing insights into their efficiency and substrate specificity.

Enzyme	Substrate(s)	K_M_ (μM)	k_cat_ (min^{-1})	Source(s)
RosA	8-demethyl-8-amino-d-riboflavin (AF)	N/A	0.06	[3]
RosC	8-demethyl-8-amino-riboflavin-5'-phosphate (AFP)	34.5	31.3	[4]
RosB	Riboflavin-5'-phosphate (FMN)	N/A	N/A	

Note: Specific K_M_ and k_cat_ values for RosB are not yet available in the cited literature.

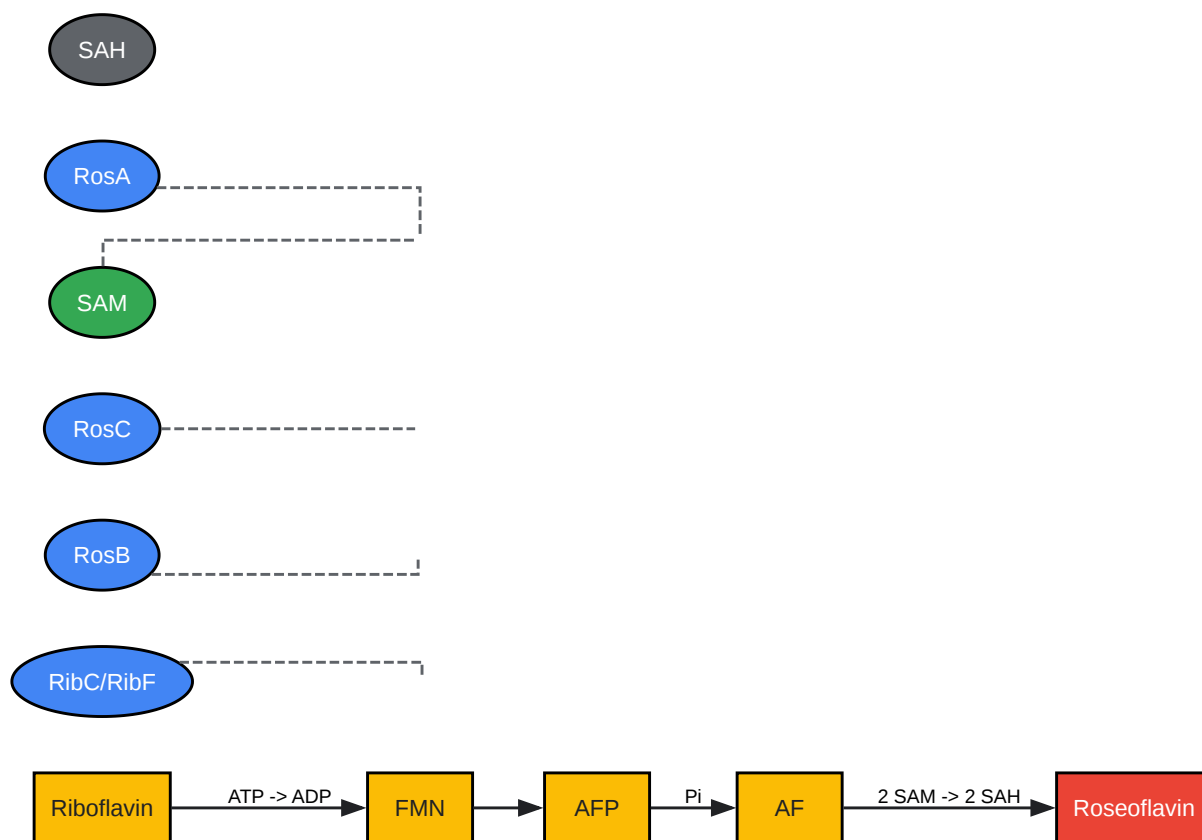
Roseoflavin Production in Engineered Microorganisms

Metabolic engineering efforts have successfully established **roseoflavin** production in various host organisms. The following table summarizes the production titers achieved in different studies.

Host Organism	Engineering Strategy	Titer (mg/L)	Source(s)
Corynebacterium glutamicum	Overexpression of rosABC and ribM from S. davaonensis, and ribF from S. davaonensis and C. glutamicum.	17.4 ± 1.5	[5]
Streptomyces davaonensis	Overexpression of roseoflavin biosynthesis genes.	14	[6]
Komagataella phaffii	Expression of rosA, rosB, rosC from S. davaonensis and FMN1 from Candida famata.	130	[6]
Candida famata	Expression of roseoflavin biosynthesis genes.	1.5 (aminoriboflavin)	[6]
Corynebacterium glutamicum	Overexpression of roseoflavin biosynthesis genes.	0.7	[6]

Signaling Pathways and Experimental Workflows

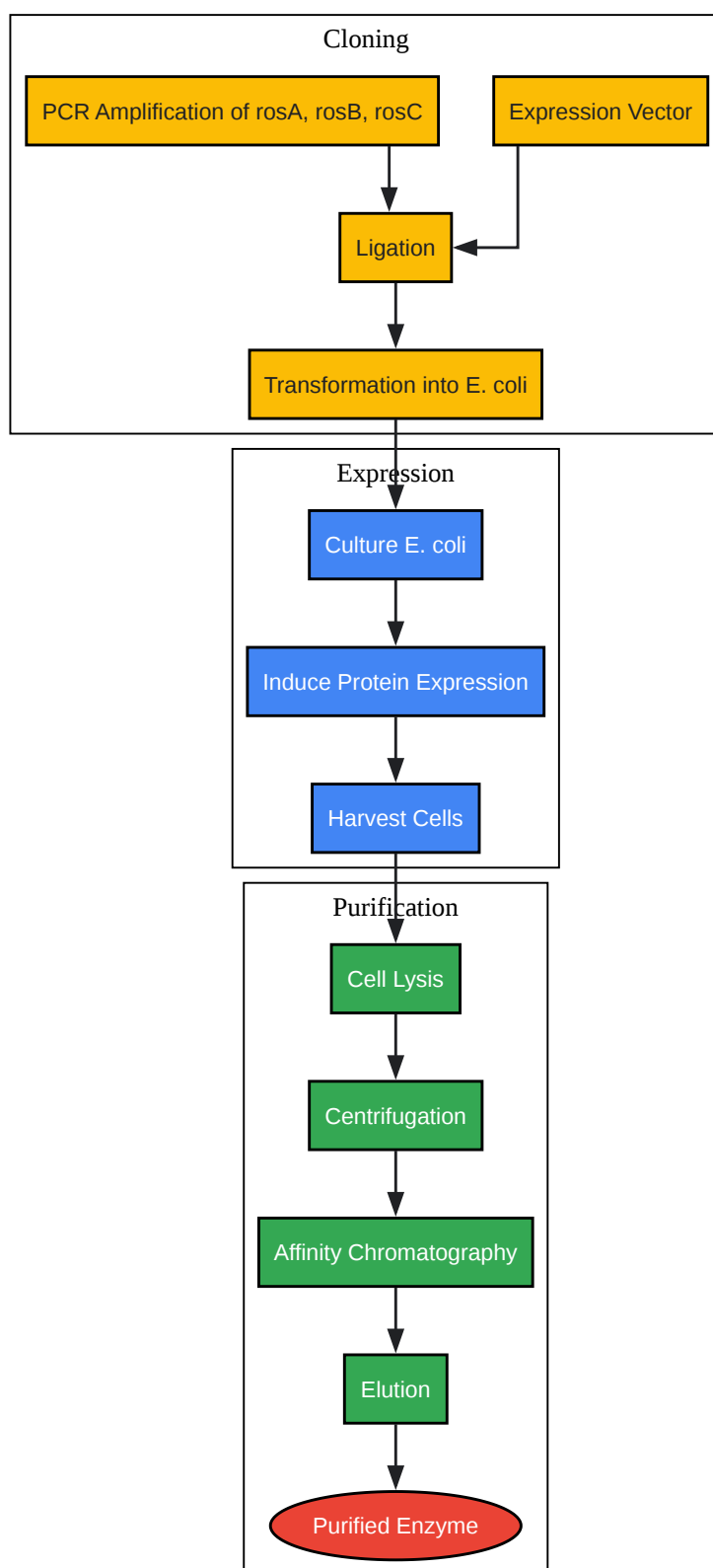
Roseoflavin Biosynthesis Pathway



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Caption: The enzymatic conversion of Riboflavin to **Roseoflavin**.

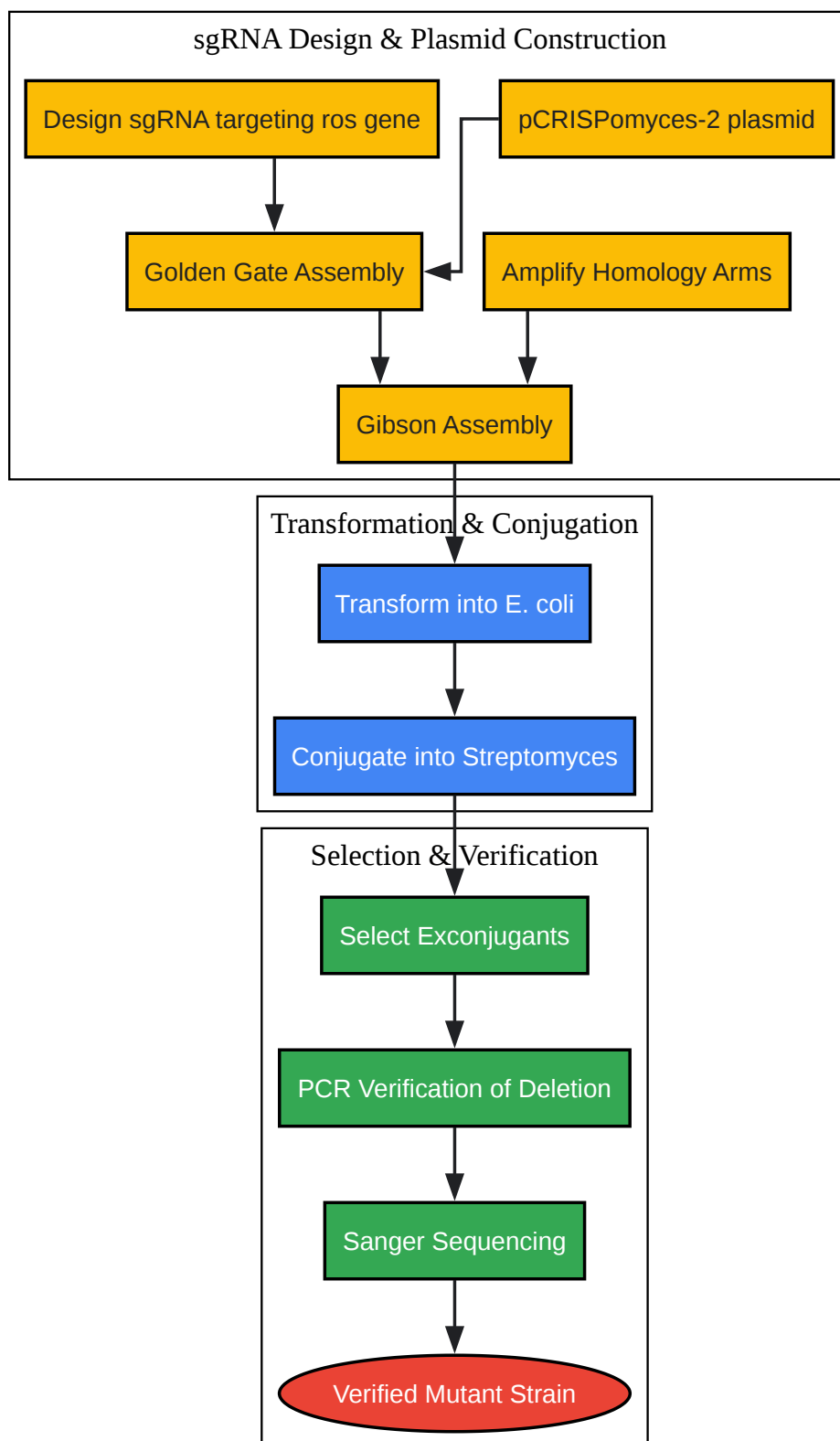
Experimental Workflow: Heterologous Expression and Purification



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Caption: Workflow for heterologous expression and purification of Ros enzymes.

Experimental Workflow: Gene Deletion via CRISPR-Cas9



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Caption: Workflow for CRISPR-Cas9 mediated gene deletion in *Streptomyces*.

Experimental Protocols

Heterologous Expression and Purification of RosA, RosB, and RosC in *E. coli*

This protocol describes the general steps for producing and purifying the **roseoflavin** biosynthesis enzymes for in vitro studies.

a. Gene Cloning and Plasmid Construction:

- Amplify the coding sequences of *rosA*, *rosB*, and *rosC* from the genomic DNA of *S. davaonensis* using PCR with primers containing appropriate restriction sites.
- Digest the PCR products and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.
- Ligate the digested gene fragments into the expression vector.
- Transform the ligation mixture into a competent *E. coli* cloning strain (e.g., DH5 α).
- Select positive clones by colony PCR and verify the sequence by Sanger sequencing.

b. Protein Expression:

- Transform the verified expression plasmids into a competent *E. coli* expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

c. Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzyme Assays

a. RosB (AFP Synthase) Assay:

- Reaction Mixture (1 mL):
 - 100 mM Bis-Tris-Propane (BTP) buffer (pH 8.0)
 - 233 μ M Riboflavin-5'-phosphate (FMN)
 - 20 μ M CaCl₂
 - 10 mM Thiamine

- 5 mM NAD⁺
- 5 mM L-glutamic acid
- 5 mg total protein from a cell-free extract or a suitable concentration of purified RosB enzyme.[\[2\]](#)
- Procedure:
 - Pre-incubate the reaction mixture without the enzyme at 39°C for 5 minutes.
 - Initiate the reaction by adding the enzyme.
 - Incubate at 39°C for a defined period.
 - Stop the reaction by heat inactivation or addition of a quenching agent.
 - Analyze the formation of AFP by HPLC.

b. RosC (AFP Phosphatase) Assay:

- Reaction Mixture (1 mL):
 - 100 mM BTP buffer (pH 7.6)
 - 100 μM AFP
 - 20 μM CaCl₂
 - 0.5 mg total protein from a cell-free extract or a suitable concentration of purified RosC enzyme.[\[2\]](#)
- Procedure:
 - Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
 - Initiate the reaction by adding the enzyme.
 - Incubate at 37°C for a defined period.

- Stop the reaction.
- Analyze the formation of AF by HPLC.

c. RosA (AF Dimethyltransferase) Assay:

- Reaction Mixture (1 mL):
 - 50 mM Tris-HCl (pH 8.0)
 - 200 μ M AF
 - 2 mM S-adenosyl-L-methionine (SAM)
 - 1 mg total protein from a cell-free extract or a suitable concentration of purified RosA enzyme.[\[2\]](#)
- Procedure:
 - Pre-incubate the reaction mixture (excluding SAM) at 37°C for 5 minutes.
 - Initiate the reaction by adding SAM.
 - Incubate at 37°C for a defined period.
 - Stop the reaction.
 - Analyze the formation of **roseoflavin** by HPLC.

Gene Deletion in *Streptomyces davaonensis* using CRISPR-Cas9

This protocol provides a framework for creating gene knockouts of the *ros* genes in *S. davaonensis* to study their function in vivo.

a. sgRNA Design and Plasmid Construction:

- Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., *rosB*) using a suitable online tool.
- Synthesize and anneal the oligonucleotides encoding the sgRNA.
- Clone the annealed sgRNA into a CRISPR-Cas9 vector suitable for *Streptomyces*, such as pCRISPomyces-2, using Golden Gate assembly.
- Amplify approximately 1-2 kb homology arms flanking the target gene from *S. davaonensis* genomic DNA.
- Clone the homology arms into the sgRNA-containing plasmid using Gibson Assembly to create the final gene deletion vector.

b. Transformation and Conjugation:

- Transform the final gene deletion plasmid into a methylation-deficient *E. coli* strain (e.g., ET12567/pUZ8002).
- Perform intergeneric conjugation between the *E. coli* donor strain and *S. davaonensis*.
- Plate the conjugation mixture on a selective medium (e.g., MS agar) containing apramycin (for plasmid selection) and nalidixic acid (to counter-select *E. coli*).

c. Screening and Verification of Mutants:

- After incubation, select colonies that exhibit the desired phenotype (e.g., loss of **roseoflavin** production).
- Perform colony PCR on the selected colonies using primers that anneal outside the homology arms to screen for the desired gene deletion.
- Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.
- Cure the CRISPR-Cas9 plasmid from the verified mutant strain by growing it on a non-selective medium and screening for apramycin-sensitive colonies.

Conclusion

The elucidation of the **roseoflavin** biosynthesis pathway has revealed a concise and efficient enzymatic cascade for the production of this potent antibiotic. The availability of quantitative data and detailed experimental protocols provides a solid foundation for further research in this area. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the intricacies of **roseoflavin** biosynthesis, engineer novel production platforms, and develop new antimicrobial agents based on this fascinating natural product.

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